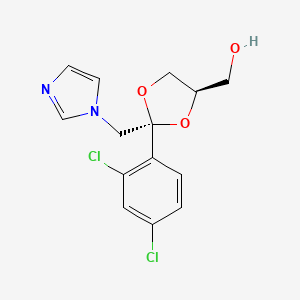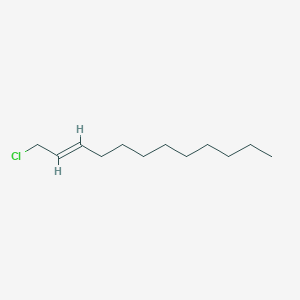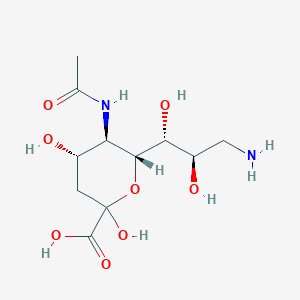
Methyl9-Hydroxynon-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl9-Hydroxynon-4-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxyl group and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions: Methyl9-Hydroxynon-4-enoate can be synthesized through several methods. One common approach involves the esterification of (E)-9-hydroxynon-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl (E)-9-hydroxynon-4-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: Methyl9-Hydroxynon-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-9-oxonon-4-enoate.
Reduction: The double bond can be reduced to form methyl 9-hydroxynonanoate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Methyl (E)-9-oxonon-4-enoate.
Reduction: Methyl 9-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl9-Hydroxynon-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (E)-9-hydroxynon-4-enoate depends on its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The presence of the hydroxyl group and the double bond allows it to participate in various biochemical pathways.
類似化合物との比較
Methyl 9-hydroxynonanoate: Lacks the double bond present in methyl (E)-9-hydroxynon-4-enoate.
Methyl (E)-9-oxonon-4-enoate: Contains a carbonyl group instead of a hydroxyl group.
Methyl (E)-9-hydroxynon-2-enoate: Has the double bond at a different position.
Uniqueness: Methyl9-Hydroxynon-4-enoate is unique due to the specific positioning of its hydroxyl group and double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
87238-54-8 |
|---|---|
分子式 |
C₁₀H₁₈O₃ |
分子量 |
186.25 |
同義語 |
(E)-9-Hydroxy-4-nonenoic Acid Methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3/'H-CYCLOPROPA[1,2]PREGNA-1,4,6-TRIENE-3,20-DIONE](/img/new.no-structure.jpg)






